molecular formula C21H26AuClN2 B3157799 Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) CAS No. 852445-82-0

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)

Cat. No.: B3157799
CAS No.: 852445-82-0
M. Wt: 538.9 g/mol
InChI Key: LGBMTOBGVBJTKP-UHFFFAOYSA-M
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Description

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I) (abbreviated as SIMesAuCl) is a gold(I) complex featuring a saturated N-heterocyclic carbene (NHC) ligand. The carbene ligand, derived from 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride, provides steric bulk via mesityl (2,4,6-trimethylphenyl) substituents and electronic stabilization through the saturated imidazolidine backbone . Key properties include:

  • Molecular formula: C₂₁H₂₆AuClN₂
  • Molecular weight: 538.86 g/mol
  • Appearance: Air-sensitive white powder .

The compound is synthesized via silver oxide-mediated carbene transfer from the imidazolium precursor to [AuCl(tht)] (tht = tetrahydrothiophene) . Its stability and reactivity are influenced by the saturated carbene structure and bulky mesityl groups, making it suitable for catalytic applications, albeit with lower activity compared to unsaturated NHC analogues .

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-chlorogold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h9-12H,7-8H2,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBMTOBGVBJTKP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26AuClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171103
Record name [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852445-82-0
Record name [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852445-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), commonly referred to as SIMes-AuCl, is an organometallic compound that has garnered attention in the field of medicinal chemistry and catalysis due to its unique biological activities. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21_{21}H26_{26}AuClN2_2
  • Molecular Weight : 538.86 g/mol
  • Appearance : White powder
  • Sensitivity : Air sensitive

Mechanisms of Biological Activity

The biological activity of SIMes-AuCl is primarily attributed to its ability to form stable complexes with biomolecules. The compound exhibits significant reactivity due to the presence of the gold(I) center and the N-heterocyclic carbene (NHC) ligand. This reactivity enables it to interact with various biological targets:

  • Anticancer Activity : Research has demonstrated that SIMes-AuCl can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound has shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of mitochondrial function and induction of oxidative stress leading to cell death .
  • Antimicrobial Properties : SIMes-AuCl has been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial cell membranes and interference with cellular metabolism .
  • Catalytic Activity : Beyond its biological implications, SIMes-AuCl is recognized for its catalytic properties in organic synthesis. It facilitates various reactions such as C-H activation and hydration processes, showcasing its versatility as a catalyst in chemical transformations .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at [source] investigated the anticancer potential of SIMes-AuCl in vitro. The results indicated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to untreated controls.

Concentration (µM)MCF-7 Cell Viability (%)HT-29 Cell Viability (%)
0100100
108580
256055
503025

Case Study 2: Antimicrobial Activity

In another study published in [source], the antimicrobial efficacy of SIMes-AuCl was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) that were significantly lower than those observed for traditional antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes structural and physical data for SIMesAuCl and related gold(I) NHC complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Carbene Type Substituents Key Physical Properties
SIMesAuCl C₂₁H₂₆AuClN₂ 538.86 Saturated NHC Mesityl (2,4,6-trimethylphenyl) Air-sensitive white powder
IMesAuCl (unsaturated analogue) C₂₁H₂₄AuClN₂ 536.85 Unsaturated NHC Mesityl Air-sensitive white powder
SIPrAuCl (bulkier substituents) C₂₇H₃₈AuClN₂ 623.02 Saturated NHC Diisopropylphenyl Air-sensitive white powder
[AuCl(trimethoxybenzyl-NHC)] C₂₇H₃₀AuClN₂O₆ 710.06 Saturated NHC 3,4,5-Trimethoxybenzyl m.p. 207–208°C; υ(CN) = 1402 cm⁻¹
Chlorido[1,3-diethyl-4,5-diphenyl-NHC]gold(I) C₂₀H₂₂AuClN₂ 528.33 Unsaturated NHC Diethyl, diphenyl Off-white solid; tested for antimetabolic activity
Key Observations:
  • Carbene Saturation : SIMesAuCl’s saturated backbone reduces π-acceptability compared to IMesAuCl, leading to differences in catalytic performance .
  • Melting Points : The trimethoxybenzyl-substituted complex exhibits a lower melting point (207–208°C) compared to mesityl-based analogues, likely due to reduced symmetry and intermolecular interactions .
(a) Hydrophenoxylation of Alkynes
  • SIMesAuCl demonstrated lower efficiency in phenol addition to phenylacetylene compared to IMesAuCl. The unsaturated IMes ligand’s stronger π-accepting ability facilitates substrate activation .
  • Copper Alternatives : Copper(I) complexes with IMes ligands outperformed gold analogues in some cases, highlighting the impact of metal choice .
(b) Carbon–Carbon Bond Activation
  • SIMesAuCl showed diminished reactivity in rhodium-catalyzed C–C bond cleavage of cyclopentanones compared to IMesAuCl. Saturated NHCs provide weaker metal-carbene backdonation, reducing catalytic activity .

Spectroscopic and Analytical Data

  • IR Spectroscopy : SIMesAuCl’s υ(CN) vibration (~1406 cm⁻¹) is slightly higher than IMesAuCl’s (~1402 cm⁻¹), reflecting differences in carbene electronic structure .
  • NMR Data :
    • SIMesAuCl : ^1H-NMR signals for mesityl methyl groups appear at δ 2.1–2.3 ppm, while the saturated backbone protons resonate upfield .
    • IMesAuCl : Aromatic protons of the unsaturated carbene show distinct splitting patterns due to reduced symmetry .

Q & A

Q. What are the standard synthetic protocols for preparing Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I), and how does ligand saturation impact the process?

The compound is synthesized via carbene transfer from silver intermediates. For example, the saturated NHC ligand (SIMes) precursor is sulfonated and treated with Ag₂O to form a silver-carbene complex, which then reacts with [AuCl(tht)] to yield the final gold complex . The saturated 4,5-dihydroimidazol-2-ylidene backbone enhances stability compared to unsaturated analogs, requiring rigorous air-free techniques due to air sensitivity .

Q. How is this gold(I) complex characterized structurally and analytically?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 31P^{31}P NMR (if phosphine ligands are present) to confirm ligand coordination and purity.
  • X-ray crystallography : Resolves the linear geometry at the Au(I) center and confirms the NHC ligand’s steric bulk .
  • Elemental analysis : Validates empirical formulas (e.g., C₂₁H₂₄AuClN₂, MW 538.86 for the saturated variant) . Discrepancies in molecular weight (e.g., 536.85 vs. 538.86) arise from ligand saturation differences .

Q. What are the primary applications of this complex in catalysis?

It catalyzes hydroarylation, cycloisomerization, and dehydrative cyclization reactions. For example, it enables Markovnikov hydration of alkynes and intramolecular cyclization of propargyl ethers under mild conditions . The saturated NHC ligand improves catalytic longevity by reducing decomposition pathways .

Advanced Research Questions

Q. How do electronic and steric properties of the NHC ligand influence catalytic activity and selectivity?

Saturated NHC ligands (e.g., SIMes) increase electron density at the Au(I) center via stronger σ-donation compared to unsaturated analogs (IMes), enhancing oxidative addition rates in cross-coupling reactions. Steric bulk from 2,4,6-trimethylphenyl groups suppresses undesired side reactions (e.g., dimerization) in crowded substrates . For example, in hydroamination, the ligand’s steric profile directs regioselectivity toward less hindered positions .

Q. What strategies mitigate air sensitivity and improve handling stability?

  • Schlenk techniques : Use gloveboxes or vacuum lines for synthesis and storage.
  • Stabilizing solvents : Tetrahydrothiophene (tht) or dichloromethane reduces ligand dissociation.
  • Additives : Silver salts (e.g., AgOTf) scavenge free chloride, preventing ligand displacement .

Q. How can contradictory catalytic performance data between similar Au(I)-NHC complexes be resolved?

Contradictions often stem from:

  • Ligand saturation : Saturated ligands (SIMes) enhance thermal stability but may reduce activity in electron-deficient systems compared to unsaturated analogs (IMes) .
  • Counterion effects : Chloride vs. non-coordinating anions (e.g., BF₄⁻) alter electrophilicity. Systematic benchmarking under identical conditions (solvent, temperature, substrate scope) is critical. For example, in alkyne hydration, SIMesAuCl outperforms IMesAuCl in aqueous media due to improved hydrolytic stability .

Q. What computational methods are used to model the electronic structure and reaction pathways of this complex?

Density Functional Theory (DFT) calculates ligand→Au σ-donation and backdonation effects. Natural Bond Orbital (NBO) analysis quantifies charge transfer, while Gibbs free energy profiles predict regioselectivity in catalytic cycles. For example, studies show that SIMesAuCl lowers activation barriers in C–H bond activation compared to phosphine-based Au(I) catalysts .

Methodological Tables

Table 1: Comparative Catalytic Performance in Alkyne Hydration

CatalystSubstrate ScopeYield (%)ConditionsReference
SIMesAuClTerminal alkynes85–92H₂O, 25°C, 12h
IMesAuClTerminal alkynes70–78H₂O, 25°C, 12h
Ph₃PAuClTerminal alkynes50–65H₂O, 25°C, 24h

Table 2: Key Analytical Data for Variants

PropertySIMesAuCl (Sat.)IMesAuCl (Unsat.)
Molecular Weight538.86536.85
Melting Point (°C)143–148140–145
Air SensitivityHighModerate
Electron Density*HigherLower
*From NBO analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)
Reactant of Route 2
Reactant of Route 2
Chloro[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]gold(I)

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